2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H17N5O4 and its molecular weight is 415.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound belonging to the pyrano[3,2-c]pyridine derivatives. Its unique structure incorporates several functional groups, including an amino group, a nitro group, and a carbonitrile group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's molecular formula is C21H20N4O4 with a molecular weight of approximately 396.41 g/mol. Its structure features a pyridine ring fused with a pyran ring, which enhances its reactivity and interaction with biological targets. The presence of the nitrophenyl group is particularly significant as it may influence the compound's pharmacological properties.
Preliminary studies suggest that the biological activity of this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or proteases that are crucial for cell signaling and survival.
- Anticancer Activity : There is evidence indicating that this compound can impede cell proliferation by targeting critical pathways involved in cancer progression.
- Antimicrobial Properties : Its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes suggests potential applications in treating infections.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological activities of related compounds or derivatives:
- Anticancer Studies : A study demonstrated that derivatives similar to 2-amino-7-methyl-4-(3-nitrophenyl) exhibited varying degrees of anticancer activity against Caco-2 cells, with some achieving over 50% viability reduction compared to controls (p < 0.001) .
- Antimicrobial Efficacy : Research indicated that compounds with similar structures showed potent antimicrobial activity against multi-drug resistant strains such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to 16 µg/mL .
Synthesis and Development
The synthesis of this compound typically involves multi-component reactions and can be optimized using techniques such as microwave-assisted synthesis to improve yield and efficiency while adhering to green chemistry principles. The synthetic routes often allow for modifications that enhance biological activity or alter pharmacokinetic properties.
Properties
IUPAC Name |
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4/c1-13-8-18-20(22(28)26(13)12-14-4-3-7-25-11-14)19(17(10-23)21(24)31-18)15-5-2-6-16(9-15)27(29)30/h2-9,11,19H,12,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXQMGTXYXGBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.